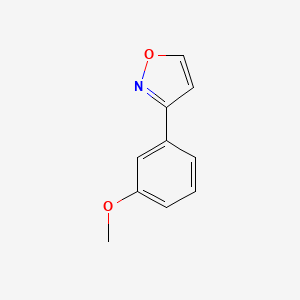

3-(3-Methoxyphenyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Methoxyphenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methoxyphenyl group at the third position. Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of 3-methoxybenzohydroxamic acid with acetic anhydride to form the corresponding nitrile oxide, which then undergoes a (3+2) cycloaddition with an alkyne to yield the desired isoxazole .

Industrial Production Methods

Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. For example, the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine, can produce 3,5-disubstituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)isoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)isoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)isoxazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound may also interact with DNA or proteins in cancer cells, inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Isoxazole: The parent compound with no substituents.

3,5-Dimethylisoxazole: An isoxazole derivative with methyl groups at positions 3 and 5.

3-Phenylisoxazole: An isoxazole derivative with a phenyl group at position 3.

Uniqueness

3-(3-Methoxyphenyl)isoxazole is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

3-(3-Methoxyphenyl)isoxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of an isoxazole ring substituted with a methoxy group on the phenyl ring. This configuration is significant as it influences the compound's electronic properties and biological activity.

- Chemical Formula : C10H10N2O2

- Molecular Weight : 190.20 g/mol

Immunomodulatory Effects

Research indicates that this compound exhibits notable immunomodulatory properties. It has been shown to influence immune responses by modulating cell proliferation and cytokine production. Specifically, studies suggest that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A, indicating potential as an immunosuppressive agent comparable to established drugs like cyclosporine.

Anticancer Properties

The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, studies involving human promyelocytic leukemia cells (HL-60) revealed that this compound induced apoptosis and cell cycle arrest. The expression analysis indicated a decrease in Bcl-2 levels, which is associated with anti-apoptotic activity, while increasing levels of p21^WAF-1, a cyclin-dependent kinase inhibitor .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of T-cell Activation : The compound may inhibit pathways associated with T-cell activation and proliferation, making it a candidate for therapeutic applications in autoimmune diseases and transplant rejection scenarios.

- Apoptosis Induction : By affecting the expression levels of key regulatory proteins such as Bcl-2 and p21^WAF-1, the compound promotes apoptosis in cancer cells .

Table 1: Summary of Biological Activity Studies

Detailed Research Findings

- Immunomodulation : A study demonstrated that derivatives of isoxazole compounds could modulate immune responses effectively. The inhibition of PBMC proliferation suggests potential applications in treating autoimmune disorders.

- Cytotoxicity : In HL-60 cells, isoxazole derivatives exhibited IC50 values ranging from 86 to 755 μM, indicating varying degrees of cytotoxicity. Isoxazole (3) was particularly effective in promoting apoptosis through modulation of Bcl-2 and p21^WAF-1 expression levels .

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(7-9)10-5-6-13-11-10/h2-7H,1H3 |

InChI Key |

WZMOHFWIXGSMMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.